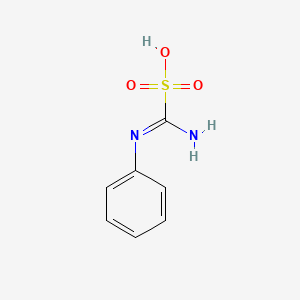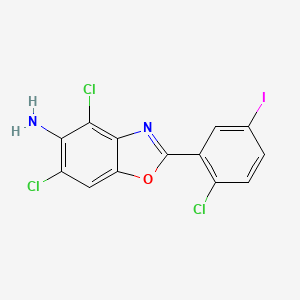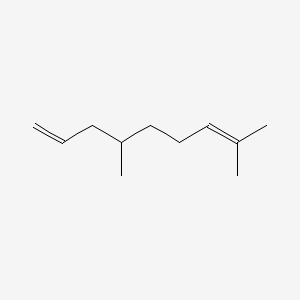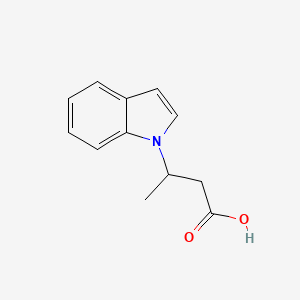
4H-Cyclopenta-1,3-dithiol-2-one,tetrahydro-,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): is a chemical compound with the CAS number 56155-87-4. It is a cyclic compound containing sulfur and oxygen atoms, and it is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) typically involves the cyclization of appropriate precursors containing sulfur and oxygen atoms[_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. The reaction conditions may include the use of strong bases or acids, and the process often requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activities that can be explored for drug development.
Medicine: : It could be investigated for its therapeutic properties in various medical applications.
Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can be compared with other similar compounds, such as 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) [_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. While both compounds share structural similarities, 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) may have unique properties that distinguish it from CPDT and other related compounds.
List of Similar Compounds
4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT)
Cyclopentadiene
Dithiols
Cyclic sulfides
Properties
Molecular Formula |
C6H6OS2 |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
(3aR,6aR)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dithiol-2-one |
InChI |
InChI=1S/C6H6OS2/c7-6-8-4-2-1-3-5(4)9-6/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
InChI Key |
QEZCIQBLPHUYQC-RFZPGFLSSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@@H]1SC(=O)S2 |
Canonical SMILES |
C1C=CC2C1SC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)

![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)
![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
![5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine](/img/structure/B15348696.png)

![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)

![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)

![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
